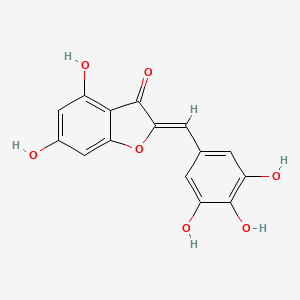
Bracteatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bracteatin is the 3,4,5-trihydrobenzylidene derivative of 4,6-dihydroxy-1-benzofuran-3(2H)-one. Its glucoside is a significant contributor to the yellow colour of Antirrhinum majus (snapdragon) flowers. It has a role as a metabolite. It is a member of phenols and a member of 1-benzofurans.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Bracteatin exhibits notable antioxidant activity, which has been explored through quantum chemical studies. These studies indicate that this compound's poly-substitution pattern allows for effective hydrogen atom and electron transfer mechanisms, making it a strong candidate for scavenging reactive oxygen species (ROS) and mitigating oxidative stress .
Case Study: Quantum Chemical Analysis
- Methodology : Density functional theory was employed to assess the radical scavenging activities of this compound.
- Findings : this compound demonstrated significant potential as an antioxidant, with implications for preventing oxidative damage in biological systems.
Anticancer Activity
Research indicates that this compound and other aurones possess anticancer properties by interacting with key enzymes involved in tumor development. The compound has shown efficacy in modulating DNA scission activity, thereby damaging the DNA of proliferating cancer cells .
Case Study: Antitumor Mechanisms
- Compound : Hamiltrone (a related aurone) was studied for its ability to interact with double-stranded DNA.
- Results : The study revealed that hamiltrone could effectively inhibit tumor growth by damaging DNA, suggesting similar potential for this compound.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth and biofilm formation, making it a potential agent in combating infections .
Data Table: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| E. coli | 5 µM | Bactericidal |
| Candida spp. | 10 µM | Anti-biofilm |
| Staphylococcus aureus | 8 µM | Bactericidal |
Agricultural Applications
In agriculture, this compound has been investigated for its insecticidal properties. It has shown effectiveness against pests such as Spodoptera litura, indicating its potential use as a natural pesticide .
Case Study: Insecticidal Activity
- Tested Species : Larvae of Spodoptera litura.
- Outcome : Methoxylated derivatives of this compound exhibited significant insecticidal activity, suggesting its application in sustainable agriculture practices.
Nanotechnology and Bioimaging
This compound's unique chemical properties have led to its exploration in nanotechnology, particularly for bioimaging applications. Its ability to bind to amyloid plaques makes it a candidate for detecting Alzheimer's disease .
Data Table: Bioimaging Potential of this compound
| Application | Binding Affinity | Target |
|---|---|---|
| Amyloid Plaque Detection | High | Alzheimer's Peptides |
| Fluorescence Imaging | Moderate | Cancer Cells |
Propiedades
Número CAS |
3260-50-2 |
|---|---|
Fórmula molecular |
C15H10O7 |
Peso molecular |
302.23 g/mol |
Nombre IUPAC |
(2Z)-4,6-dihydroxy-2-[(3,4,5-trihydroxyphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H10O7/c16-7-4-8(17)13-11(5-7)22-12(15(13)21)3-6-1-9(18)14(20)10(19)2-6/h1-5,16-20H/b12-3- |
Clave InChI |
ACAAVKGSTVOIQB-BASWHVEKSA-N |
SMILES |
C1=C(C=C(C(=C1O)O)O)C=C2C(=O)C3=C(C=C(C=C3O2)O)O |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)O)/C=C\2/C(=O)C3=C(C=C(C=C3O2)O)O |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)C=C2C(=O)C3=C(C=C(C=C3O2)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















